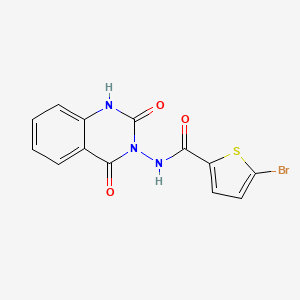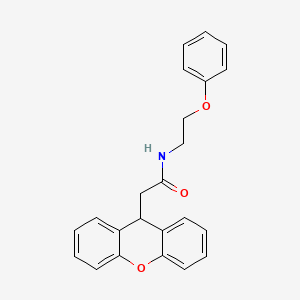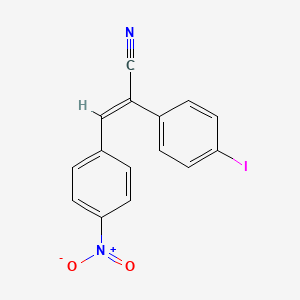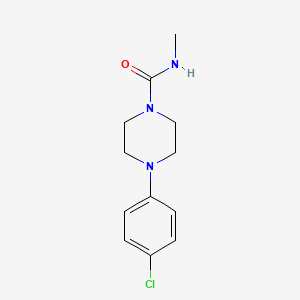
5-bromo-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-bromo-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-thiophenecarboxamide often involves complex reactions, including cyclization and halogenation. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates highlights the intricacy of such processes (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by their specific functional groups and the arrangement of atoms within the molecule. Crystallographic studies, such as those conducted on related compounds, provide insight into their structural features and the intermolecular interactions that stabilize their crystalline forms (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve electrophilic substitution, nucleophilic addition, and other reactions typical of aromatic compounds with active functional groups. For instance, the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline showcase the potential for various chemical modifications and the creation of derivatives with different properties (Aleksandrov et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds under different conditions. The solubility and crystalline form can significantly affect their application in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in synthesis and potential biological activity. The presence of a bromine atom and the thiophene ring opens avenues for further functionalization and the development of novel compounds with enhanced properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazolinone derivatives have been synthesized through various methods, indicating the compound's versatility in chemical reactions. One study describes the synthesis of substituted benzoquinazolinones, showcasing the compound's potential in creating diverse chemical structures with possible therapeutic applications. The synthesis involves Buchwald–Hartwig amination and highlights its anticancer activities, specifically against A549 and HT29 cell lines, through biological screening (Nowak et al., 2014).
Antitumor Activity
Research into quinazolin-4-one derivatives, including structures similar to "5-bromo-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-thiophenecarboxamide," has identified significant antitumor properties. For instance, water-soluble analogues of a quinazolin-4-one-based antitumor agent were developed to enhance in vivo evaluation through increased aqueous solubility, showing up to 6-fold more cytotoxicity than the original compound while retaining unique biochemical characteristics (Bavetsias et al., 2002).
Antiviral Activities
Quinazolin-4(3H)-one derivatives have been explored for their antiviral activities against various viruses, including influenza A, SARS coronavirus, and dengue. A study focused on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave technique, showing potential antiviral properties, especially against avian influenza (H5N1) virus (Selvam et al., 2007).
Anti-Inflammatory and Analgesic Activities
Another avenue of research has investigated the anti-inflammatory and analgesic properties of quinazolin-4(3H)-one derivatives. Compounds synthesized from 5-bromo anthranilic acid exhibited significant analgesic and anti-inflammatory effects, comparing favorably with the reference drug indomethacin. This indicates the potential of these compounds in developing new pain and inflammation treatments (Eweas et al., 2012).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have also been studied for their antimicrobial efficacy. A series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, derived from Schiff bases, exhibited good antimicrobial activity, especially compounds with chloro and methoxy groups. This highlights the compound's role in developing new antimicrobial agents (Patel & Patel, 2011).
Propiedades
IUPAC Name |
5-bromo-N-(2,4-dioxo-1H-quinazolin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O3S/c14-10-6-5-9(21-10)11(18)16-17-12(19)7-3-1-2-4-8(7)15-13(17)20/h1-6H,(H,15,20)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQBEJQTHBKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)
![4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4630479.png)
![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)


![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)